Cas no 1154380-41-2 (N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide)

N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide
- EN300-1168980
- 1154380-41-2
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- インチ: 1S/C13H13N3O4S/c1-9-8-10(6-7-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,14H2,1H3
- InChIKey: MJVMADSPIVCQOS-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(NC1=CC=C(C(C)=C1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 307.06267708g/mol
- どういたいしつりょう: 307.06267708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1168980-1000mg |
1154380-41-2 | 1000mg |
$557.0 | 2023-10-03 | |||
Enamine | EN300-1168980-1.0g |
1154380-41-2 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1168980-100mg |
1154380-41-2 | 100mg |
$490.0 | 2023-10-03 | |||
Enamine | EN300-1168980-2500mg |
1154380-41-2 | 2500mg |
$1089.0 | 2023-10-03 | |||
Enamine | EN300-1168980-250mg |
1154380-41-2 | 250mg |
$513.0 | 2023-10-03 | |||
Enamine | EN300-1168980-5000mg |
1154380-41-2 | 5000mg |
$1614.0 | 2023-10-03 | |||
Enamine | EN300-1168980-10000mg |
1154380-41-2 | 10000mg |
$2393.0 | 2023-10-03 | |||
Enamine | EN300-1168980-50mg |
1154380-41-2 | 50mg |
$468.0 | 2023-10-03 | |||
Enamine | EN300-1168980-500mg |
1154380-41-2 | 500mg |
$535.0 | 2023-10-03 |
N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamideに関する追加情報
N-(4-Amino-3-Methylphenyl)-2-Nitrobenzene-1-Sulfonamide (CAS No. 1154380-41-2): A Comprehensive Overview
N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide (CAS No. 1154380-41-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a sulfonamide derivative that has garnered attention due to its potential therapeutic properties and its role in various biological processes.
The chemical structure of N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide consists of a sulfonamide group attached to a nitrobenzene ring, which is further substituted with an amino and a methyl group on the phenyl ring. This unique structural arrangement confers the compound with specific chemical and biological properties that make it a valuable tool in drug discovery and development.
Recent studies have highlighted the potential of N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide as an inhibitor of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in the treatment of various cancers and inflammatory diseases. The ability to selectively target these kinases without affecting other cellular processes makes N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide a promising candidate for further investigation.
In addition to its enzymatic inhibition properties, N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide has also been studied for its potential as an antiparasitic agent. Research conducted by the Institute of Tropical Medicine has demonstrated that this compound exhibits significant activity against parasitic infections, particularly those caused by protozoan parasites such as Plasmodium falciparum, which is responsible for malaria. The antiparasitic activity of N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide is attributed to its ability to disrupt the metabolic pathways essential for parasite survival.
The pharmacokinetic properties of N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide have also been extensively studied. Clinical trials have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. The compound's high bioavailability and low toxicity profile further enhance its potential as a therapeutic agent.
Furthermore, N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide has been investigated for its potential use in combination therapy. Studies have demonstrated that when used in conjunction with other drugs, such as antiviral or anticancer agents, N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide can enhance the overall efficacy of the treatment regimen while reducing the likelihood of drug resistance.
In conclusion, N-(4-Amino-3-Methylphenyl)-2-nitrobenzene-1-sulfonamide (CAS No. 1154380-41-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable tool for drug discovery and development. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, paving the way for future advancements in the treatment of various diseases.
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